molecular formula C21H17BrFN3O2 B8467811 7-Bromo-2-fluoro-4-(phenylmethoxy)-5-[(phenylmethoxy)methyl]-5h-pyrrolo[3,2-d]pyrimidine

7-Bromo-2-fluoro-4-(phenylmethoxy)-5-[(phenylmethoxy)methyl]-5h-pyrrolo[3,2-d]pyrimidine

Cat. No.: B8467811
M. Wt: 442.3 g/mol
InChI Key: WNGDHROQWCRUJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-2-fluoro-4-(phenylmethoxy)-5-[(phenylmethoxy)methyl]-5h-pyrrolo[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C21H17BrFN3O2 and its molecular weight is 442.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H17BrFN3O2

Molecular Weight

442.3 g/mol

IUPAC Name

7-bromo-2-fluoro-4-phenylmethoxy-5-(phenylmethoxymethyl)pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C21H17BrFN3O2/c22-17-11-26(14-27-12-15-7-3-1-4-8-15)19-18(17)24-21(23)25-20(19)28-13-16-9-5-2-6-10-16/h1-11H,12-14H2

InChI Key

WNGDHROQWCRUJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCN2C=C(C3=C2C(=NC(=N3)F)OCC4=CC=CC=C4)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the product from Example 11.2 (0.9 g) in dry pyridine (40 mL) was cooled in an ice bath while hydrogen fluoride-pyridine (˜65%) (15 mL) was added slowly keeping the temperature ≦10° C. The resulting solution was cooled to 0° C., tert-butyl nitrite (3 mL) was added, and the solution was stirred in the ice bath for 3 h and then poured carefully onto saturated aq NaHCO3 (500 mL) adding Na2CO3 as required to keep the solution basic. The mixture was extracted (×2) with chloroform which was dried and concentrated to dryness. Chromatography gave 4-benzyloxy-5-N-benzyloxymethyl-7-bromo-2-fluoropyrrolo[3,2-d]pyrimidine (0.63 g) as a solid. 13C NMR (CDCl3), δ 158.5 (JC,F=17 Hz), 157.5 (JC,F=213 Hz), 150.6 (JC,F=16 Hz), 136.8, 135.5, 133.9, 129.1, 128.9, 128.9, 128.5, 127.9, 114.1, 91.9, 77.9, 71.1, 70.0.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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